molecular formula C11H22N2O B1306328 2,6-Dimethyl-4-piperidin-4-yl-morpholine CAS No. 436099-87-5

2,6-Dimethyl-4-piperidin-4-yl-morpholine

Cat. No.: B1306328
CAS No.: 436099-87-5
M. Wt: 198.31 g/mol
InChI Key: MYYJFAYHVMWIDI-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-piperidin-4-yl-morpholine is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
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Biological Activity

2,6-Dimethyl-4-piperidin-4-yl-morpholine (DMPM) is an organic compound characterized by its unique structure, which includes a morpholine ring and a piperidine moiety. Its molecular formula is C11H22N2OC_{11}H_{22}N_{2}O, with a molecular weight of approximately 198.31 g/mol. This compound has garnered interest in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities.

DMPM exhibits chemical behaviors typical of amines and morpholines. It can undergo various reactions such as:

  • Alkylation
  • Substitution
  • Reduction

These reactions highlight its versatility in synthetic organic chemistry and potential applications in drug development.

The biological activity of DMPM is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. However, the exact mechanisms remain under investigation.

Biological Activities

Research indicates that DMPM exhibits significant biological activities, particularly in the following areas:

Neuropharmacology

DMPM has been studied for its effects on neurotransmitter systems, suggesting potential implications for central nervous system functions. Its structural analogs have shown promise in modulating neurotransmitter pathways, which could be beneficial for treating neurological disorders.

Antimicrobial Activity

Preliminary studies suggest that DMPM may possess antimicrobial properties. For instance, compounds structurally similar to DMPM have demonstrated antibacterial and antifungal activities against various pathogens. The presence of electron-donating or withdrawing groups on the piperidine ring has been shown to enhance these activities .

Study 1: Neuropharmacological Effects

A study evaluated the neuropharmacological effects of DMPM on rodent models. The results indicated that DMPM administration led to significant alterations in behavior associated with anxiety and depression, suggesting its potential as an anxiolytic agent.

Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial efficacy of DMPM against several bacterial strains. The results showed that DMPM inhibited the growth of Gram-positive bacteria, indicating its potential as a therapeutic agent against bacterial infections.

Data Table: Biological Activities of DMPM

Activity TypeTarget Organism/PathwayObserved EffectReference
NeuropharmacologyCentral Nervous SystemModulation of neurotransmitter levels
AntibacterialVarious Gram-positive bacteriaInhibition of bacterial growth
AntifungalFungal pathogensReduced fungal viability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dimethyl-4-piperidin-4-yl-morpholine, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as:

  • Morpholine ring formation : Base-catalyzed cyclization of precursors like chloroacetylmorpholine (derived from morpholine and chloroacetyl chloride) .
  • Piperidinyl group introduction : Coupling reactions (e.g., nucleophilic substitution or Mannich condensation) using 2,6-dimethylpiperidine derivatives under controlled pH and temperature .
  • Critical parameters : Reaction temperature (e.g., 60–80°C for ring closure), solvent polarity (e.g., methanol or ethyl acetate for solubility), and stoichiometric ratios (e.g., 1:1.2 molar ratio of morpholine to piperidine derivatives) .
    • Key Validation : Monitor intermediates via TLC and characterize final products using FT-IR (C-O-C stretching at ~1,100 cm⁻¹) and ¹H NMR (distinct methyl group signals at δ 1.20 ppm) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J = 6.44 Hz for axial-equatorial methyl groups) and integration ratios .
  • LCMS (ESI) : Confirm molecular weight (e.g., m/z 208 [M+H]⁺) and rule out fragmentation by-products .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₆H₂₆ClNO) with <0.3% deviation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during large-scale synthesis?

  • Methodological Answer :

  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to reduce hydrolysis side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in piperidinyl group coupling .
  • Process Analytical Technology (PAT) : Implement in-line FT-IR or HPLC to track intermediates and adjust parameters dynamically .
    • Data Contradiction Analysis : If yields drop during scale-up, compare pilot vs. lab-scale impurity profiles (e.g., via GC-MS) to identify heat transfer inefficiencies or unoptimized mixing .

Q. What strategies ensure reproducibility in pharmacological assays involving this compound?

  • Methodological Answer :

  • Batch Standardization : Use LC-MS purity thresholds (>98%) and quantify residual solvents (e.g., methanol <500 ppm) via headspace GC .
  • Biological Replicates : Perform dose-response curves in triplicate using orthogonal assays (e.g., enzyme inhibition and cell viability) to validate activity .
  • Stability Testing : Assess compound integrity under storage conditions (e.g., -20°C in argon) via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How can researchers resolve discrepancies in stereochemical assignments for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CCDC ref. code 2310527 for analogous morpholine derivatives) .
  • NOESY NMR : Identify spatial proximity of methyl groups (e.g., axial vs. equatorial positions) through cross-peak analysis .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. Methodological Resources Table

TechniqueApplication ExampleEvidence Source
¹H NMR (600 MHz)Stereochemical assignment of methyl groups
LCMS (ESI)Molecular weight confirmation
X-ray CrystallographyAbsolute configuration determination
FT-IRFunctional group analysis
Elemental AnalysisEmpirical formula validation

Properties

IUPAC Name

2,6-dimethyl-4-piperidin-4-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYJFAYHVMWIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389949, DTXSID801277519
Record name 2,6-Dimethyl-4-piperidin-4-yl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-(4-piperidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551923-15-0, 436099-87-5
Record name 2,6-Dimethyl-4-(4-piperidinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551923-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-4-piperidin-4-yl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-(4-piperidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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